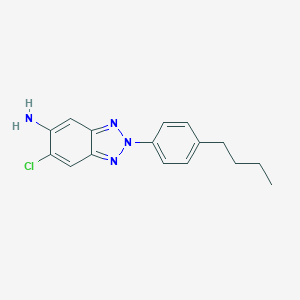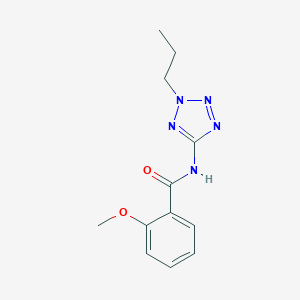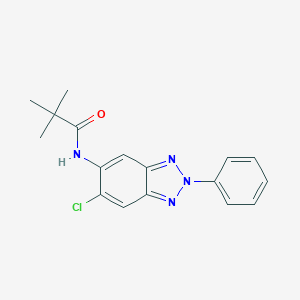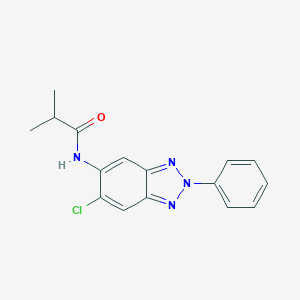![molecular formula C22H20FN3O3 B509314 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide CAS No. 674337-14-5](/img/structure/B509314.png)
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]aniline: This intermediate is synthesized by reacting 4-nitroaniline with 2-furancarboxaldehyde in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of 2-fluorobenzoyl chloride with 4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]aniline in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the intermediate compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the furan ring enhances its binding affinity and specificity. The piperazine ring may also contribute to its ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide
- 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide
Uniqueness
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is unique due to the combination of its fluorine atom, furan ring, and piperazine ring. This combination imparts distinct chemical properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
674337-14-5 |
|---|---|
Molecular Formula |
C22H20FN3O3 |
Molecular Weight |
393.4g/mol |
IUPAC Name |
2-fluoro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20FN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChI Key |
XGVXTZGBRKMBCU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-acetamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B509231.png)

![5-bromo-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B509251.png)
![2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B509264.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B509270.png)



![2,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B509302.png)
![2,6-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B509303.png)
![2,6-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B509304.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B509319.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B509346.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B509350.png)
